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Compound of Interest

2-(3,5-Dimethylphenyl)-1H-indol-5-
Compound Name:
amine

Cat. No.: B8735623

Get Quote

Introduction & Scope

The 2-aryl-5-aminoindole scaffold is a privileged structure in kinase inhibitor discovery. Unlike
3-substituted indoles (common in tryptophan derivatives), 2-arylindoles extend deep into the
hydrophobic pocket of ATP-binding sites, often targeting the "selectivity pocket" behind the

gatekeeper residue. The 5-amino group serves as a critical synthetic handle, typically
functioning as a nucleophile to attach hinge-binding motifs (e.g., pyrimidines, ureas) or
solubilizing tails.

This guide details the synthesis of 2-(3,5-Dimethylphenyl)-1H-indol-5-amine, a versatile core
scaffold. We present two distinct protocols:

» Method A (De Novo Construction): The Fischer Indole Synthesis, ideal for gram-scale batch
production.

» Method B (Convergent Modular): Palladium-Catalyzed Suzuki-Miyaura Coupling, ideal for
library generation and analog scanning.
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Core Molecule Properties

Property Value

IUPAC Name 2-(3,5-Dimethylphenyl)-1H-indol-5-amine
Molecular Formula CieH1eN2

Molecular Weight 236.32 g/mol

Key Functionality Primary aromatic amine (C5), Indole NH (N1)
Target Application Kinase Inhibitor Scaffold (Type /1l binders)

Retrosynthetic Analysis

To ensure synthetic success, we visualize the disconnection strategies. Method A disconnects
the indole ring itself, while Method B disconnects the C2-Aryl bond.

Target:

2-(3,5-Dimethylphenyl)-1H-indol-5-amine
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Figure 1: Retrosynthetic disconnection showing the Linear (Fischer) and Convergent (Suzuki)
pathways.
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Method A: Fischer Indole Synthesis (Robust Scale-
Up)

This method is preferred for generating large quantities (>5g) of the core scaffold. We utilize
the nitro-precursor to avoid oxidation of the amine during the harsh cyclization step.

Reagents & Equipment[3][4][5][6][7]

+ Reactants: 4-Nitrophenylhydrazine hydrochloride, 3,5-Dimethylacetophenone.
o Catalyst/Solvent: Polyphosphoric Acid (PPA).[1]

e Reductant: Tin(Il) Chloride Dihydrate (SnCl2[1]-2H20) or Pd/C with Ha.

o Safety Note: Hydrazines are potential carcinogens. PPA is viscous and corrosive. Work in a
fume hood.

Step 1: Hydrazone Formation & Cyclization

e Mixing: In a 250 mL round-bottom flask, combine 4-nitrophenylhydrazine HCI (20 mmol, 3.79
g) and 3,5-dimethylacetophenone (20 mmol, 2.96 g) in Ethanol (50 mL). Add 2 drops of
glacial acetic acid.

o Reflux: Heat to reflux for 2 hours. Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of
the ketone.

e Solvent Swap: Evaporate ethanol to dryness. The residue is the crude hydrazone.
e Cyclization: Add Polyphosphoric Acid (PPA, ~30 g) to the residue.

e Heating: Heat the mixture to 100—-110°C with vigorous mechanical stirring (magnetic stirring
often fails in viscous PPA) for 3—4 hours.

o Mechanism:[2][3][4][5][6][7] The hydrazone undergoes a [3,3]-sigmatropic rearrangement,
releasing ammonia to form the indole.

e Quenching: Cool to 60°C. Pour the reaction mixture slowly onto 200 g of crushed ice/water
with stirring. The product will precipitate as a yellow/orange solid.
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« |solation: Filter the solid, wash copiously with water (to remove acid) and saturated NaHCO:s.
Recrystallize from Ethanol/Water to yield 5-nitro-2-(3,5-dimethylphenyl)-1H-indole.

Step 2: Nitro Reduction to Amine

» Dissolution: Dissolve the nitro-indole (10 mmol) in Ethanol (100 mL) and Ethyl Acetate (20
mL).

e Reduction (SnCl2 Method): Add SnCl2-:2H20 (50 mmol, 5 equiv). Heat to reflux for 4 hours.

o Alternative (Catalytic Hydrogenation): If available, use 10% Pd/C (10 wt%) under Hz
balloon (1 atm) at RT for 12 hours. This is cleaner but requires careful catalyst handling.

o Workup:

o For SnClz: Cool, neutralize with 10% NaOH (careful: exotherm) until pH 8-9. Filter through
Celite to remove tin salts. Extract filtrate with EtOAc.[8]

o For Pd/C: Filter through Celite under Argon.

 Purification: Concentrate organic layers. Purify via Flash Column Chromatography
(DCM:MeOH 95:5) to yield the off-white solid target.

Method B: Palladium-Catalyzed Cross-Coupling
(Modular)[2]

This method is ideal if you are synthesizing a library where the 2-aryl group varies (e.g., 3,5-
dimethyl, 3-chloro-4-fluoro, etc.).

Reagents

e Substrate: 5-Nitro-2-bromoindole (commercially available or prepared via NBS bromination
of 5-nitroindole).

e Coupling Partner: 3,5-Dimethylphenylboronic acid.

« Catalyst: Pd(dppf)CI2[9][10]-DCM (5 mol%).
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e Base: 2M Na2COs (aqueous).

e Solvent: 1,4-Dioxane.

Protocol

e Degassing: In a microwave vial or sealed tube, combine 5-nitro-2-bromoindole (1.0 equiv),
boronic acid (1.2 equiv), and Pd(dppf)Clz (0.05 equiv).

e Solvent: Add 1,4-Dioxane and 2M Na2COs (3:1 ratio). Sparge with Nitrogen/Argon for 5
minutes (Critical: Oxygen poisons the catalyst).

e Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).
o Workup: Dilute with EtOAc, wash with brine. Dry over MgSOea.

e Reduction: Perform the nitro reduction as described in Method A, Step 2.

Characterization & Validation

The following data confirms the identity of the synthesized inhibitor scaffold.
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Application: Kinase Assay Preparation

To utilize this scaffold in a biochemical kinase assay (e.g., against VEGFR2 or PDGFR):

e Solubility: The free amine is moderately soluble in DMSO. Prepare a 10 mM stock solution in
anhydrous DMSO. Store at -20°C.

 Derivatization (Hinge Binding): The 5-amino group is rarely the terminal functionality. It is
typically coupled to a carboxylic acid or isocyanate.

o Example: React with nicotinic acid (EDC/HOBt coupling) to form an amide.[1] The pyridine
nitrogen of the nicotinamide often interacts with the kinase hinge region (Met/Glu
gatekeeper residues).

o Diagramming the Interaction:
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Figure 2: Pharmacophore mapping of the 2-aryl-5-aminoindole scaffold in the kinase active
site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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